2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and a nitro group, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the bromination of aniline derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to control the reaction environment and optimize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of bromine atoms can lead to a wide range of functionalized aromatic compounds .
Scientific Research Applications
2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitro group and bromine atoms play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-nitroaniline: Shares similar structural features but lacks the methylene bridge and additional bromine atoms.
2,6-Dibromo-4-nitroaniline: Another closely related compound with similar reactivity and applications.
2,4-Dibromo-6-nitrophenol: Contains a phenolic group instead of the aniline derivative.
Uniqueness
2,4-Dibromo-6-[(2,6-dibromo-4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its complex structure, which includes multiple bromine atoms and a nitro group.
Properties
CAS No. |
62305-66-2 |
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Molecular Formula |
C13H6Br4N2O3 |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
2,4-dibromo-6-[(2,6-dibromo-4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H6Br4N2O3/c14-7-1-6(13(20)11(17)2-7)5-18-12-9(15)3-8(19(21)22)4-10(12)16/h1-5,20H |
InChI Key |
OTINAFXBKZNXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=CC2=C(C(=CC(=C2)Br)Br)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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